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Compound of Interest

Compound Name: Amg 333

Cat. No.: B15617505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for AMG 333, a transient

receptor potential melastatin 8 (TRPM8) antagonist, developed for the treatment of migraine.

The performance of AMG 333 is compared with another TRPM8 antagonist, PF-05105679, to

assess its translational relevance and highlight key challenges in the clinical development of

this drug class.

Executive Summary
AMG 333 demonstrated high potency and preclinical efficacy in validated animal models,

supporting its initial development as a potential treatment for migraine. However, its clinical

translation was ultimately halted during Phase 1 trials due to significant adverse effects, a

challenge also encountered by other TRPM8 antagonists like PF-05105679. This guide

synthesizes the available preclinical data to provide a detailed comparison and to draw insights

into the translational disconnect between preclinical efficacy and clinical safety for this

therapeutic target.

Data Presentation
Table 1: In Vitro and In Vivo Efficacy of TRPM8
Antagonists
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Compound Target
In Vitro
Potency
(IC50)

Animal
Model

In Vivo
Efficacy
(ED50/IC50)

Reference

AMG 333
Human

TRPM8
13 nM

Rat (Icilin-

induced wet-

dog shakes)

1.14 mg/kg [1]

Rat (Cold

pressor test)
1.10 mg/kg [1]

PF-05105679
Human

TRPM8
103 nM

Guinea Pig

(Bladder ice

water and

menthol

challenge)

200 nM

Table 2: Comparative Preclinical Pharmacokinetics

Compound Species
Key
Pharmacokinetic
Parameters

Reference

AMG 333 Rat, Dog, Monkey

Data not publicly

available.

Development focused

on improving PK

properties and

reducing CYP3A4

induction.[2]

PF-05105679 Rat

Moderate blood

clearance, complete

oral absorption.

[3]

Dog

Moderate blood

clearance, complete

oral absorption.

[3]
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Table 3: Summary of Clinical Trial Outcomes

Compound Indication
Phase of
Developme
nt

Reported
Adverse
Events

Outcome Reference

AMG 333 Migraine Phase 1

Sensation of

heat,

paresthesia,

dysesthesia,

dysgeusia.

Terminated

PF-05105679 Pain Phase 1
Sensation of

heat.
Terminated

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AMG 333 are not fully available

in the public domain. The following are generalized protocols for the key in vivo models cited in

the preclinical studies.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This model is a standard pharmacodynamic assay to assess the in vivo activity of TRPM8

antagonists.

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

Acclimation: Animals are acclimated to the testing environment to reduce stress-induced

behaviors.

Drug Administration: The test compound (e.g., AMG 333) or vehicle is administered orally or

via another relevant route at predetermined times before the icilin challenge.

Icilin Challenge: A TRPM8 agonist, icilin, is administered, typically via intraperitoneal

injection, at a dose known to induce a robust WDS response (e.g., 2.5 mg/kg).[4]

Observation: Immediately following icilin injection, animals are observed for a defined period

(e.g., 30-60 minutes), and the number of wet-dog shakes is counted by a trained observer
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blinded to the treatment groups.

Data Analysis: The number of WDS in the drug-treated groups is compared to the vehicle-

treated group to determine the dose-dependent inhibitory effect of the antagonist.

Cold Pressor Test (CPT) in Rats
The cold pressor test is utilized to evaluate the analgesic potential of compounds by measuring

the response to a noxious cold stimulus.

Animals: Male Sprague-Dawley or Wistar rats are typically used.

Surgical Preparation (if applicable): For measurement of cardiovascular parameters like

blood pressure and heart rate, animals may be instrumented with arterial catheters under

anesthesia.

Drug Administration: The test compound or vehicle is administered at specified times before

the cold stimulus.

Cold Stimulus: A noxious cold stimulus is applied, for example, by immersing the rat's tail or

paw in cold water (e.g., 0-4°C) for a fixed duration.

Endpoint Measurement: The primary endpoint is typically a nociceptive response, such as

the latency to tail withdrawal or paw licking. Alternatively, physiological responses like

changes in blood pressure and heart rate can be measured as indicators of the stress

response to pain.

Data Analysis: The effect of the drug on the nociceptive or physiological response is

compared to the vehicle control to assess its analgesic or modulatory activity.
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Caption: TRPM8 channel antagonism by AMG 333 and PF-05105679.
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Caption: Translational workflow from preclinical to clinical evaluation.
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The preclinical data for AMG 333 were promising, demonstrating high target potency and

efficacy in animal models of TRPM8-mediated responses. The optimization of its drug-like

properties, including efforts to reduce CYP3A4 induction, indicated a thorough preclinical

development program.[2] However, the translational failure of AMG 333, and similarly PF-

05105679, underscores a significant challenge in targeting the TRPM8 channel for systemic

therapies.

The adverse events observed in Phase 1 trials, particularly the sensation of heat, are likely on-

target effects resulting from the blockade of TRPM8 channels, which are key sensors of cold

temperature. This suggests that while the preclinical models were effective in demonstrating

target engagement and a pharmacodynamic response, they were not predictive of the

undesirable sensory side effects in humans.

The discrepancy highlights the limitations of rodent models in fully recapitulating the complexity

of human sensory perception and thermoregulation. The experience with AMG 333 and other

TRPM8 antagonists suggests that future development in this area may require more

sophisticated preclinical models that can better predict on-target adverse effects in humans or

a focus on topical or peripherally-restricted antagonists to minimize systemic exposure and

associated side effects.

In conclusion, while the preclinical data for AMG 333 demonstrated a potent and efficacious

molecule, its clinical development was ultimately unsuccessful due to a lack of translation from

preclinical safety models to the human experience. This case serves as a valuable lesson for

future drug development programs targeting sensory channels like TRPM8.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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